tert-Butyl (5-fluoro-6-(trifluoromethyl)pyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (5-fluoro-6-(trifluoromethyl)pyridin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of tert-Butyl (5-fluoro-6-(trifluoromethyl)pyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated pyridine derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
tert-Butyl (5-fluoro-6-(trifluoromethyl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom or the trifluoromethyl group is replaced by other functional groups. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
tert-Butyl (5-fluoro-6-(trifluoromethyl)pyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (5-fluoro-6-(trifluoromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
tert-Butyl (5-fluoro-6-(trifluoromethyl)pyridin-3-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
These compounds share structural similarities but differ in the substituents attached to the pyridine or pyrrolo ring. The presence of different functional groups can significantly impact their chemical reactivity, biological activity, and potential applications. The unique combination of fluorine and trifluoromethyl groups in this compound distinguishes it from these related compounds, offering distinct advantages in certain applications.
Properties
Molecular Formula |
C11H12F4N2O2 |
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Molecular Weight |
280.22 g/mol |
IUPAC Name |
tert-butyl N-[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H12F4N2O2/c1-10(2,3)19-9(18)17-6-4-7(12)8(16-5-6)11(13,14)15/h4-5H,1-3H3,(H,17,18) |
InChI Key |
COERSVKOVIMAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)C(F)(F)F)F |
Origin of Product |
United States |
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